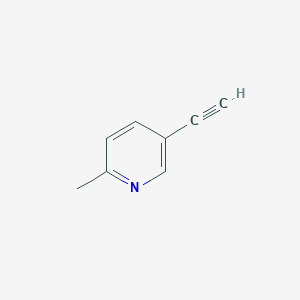

5-Ethynyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVINJAPLKEYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348553 | |

| Record name | 5-ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-85-3 | |

| Record name | 5-ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethynyl-2-methylpyridine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-methylpyridine

Abstract

5-Ethynyl-2-methylpyridine is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Its rigid, linear ethynyl group and the electronic properties of the methyl-substituted pyridine ring offer a unique scaffold for creating complex molecular architectures. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, discuss alternative strategies from functionalized precursors, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Ethynyl-2-methylpyridine

Substituted pyridines are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of an ethynyl moiety at the 5-position of the 2-methylpyridine core introduces a versatile functional handle. This alkyne can participate in a host of subsequent transformations, including cycloadditions (e.g., "click" chemistry), C-C bond formations, and metal-catalyzed reactions, making 5-ethynyl-2-methylpyridine an indispensable intermediate for library synthesis and lead optimization in drug discovery.[2] This guide focuses on the most reliable and efficient methods for its preparation, emphasizing the causality behind procedural choices to ensure reproducibility and scalability.

Primary Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed route to 5-ethynyl-2-methylpyridine is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed transformation forges a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups.

Conceptual & Mechanistic Overview

The Sonogashira reaction operates via a synergistic dual catalytic cycle involving palladium and copper.

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., 5-bromo-2-methylpyridine) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 5-ethynyl-2-methylpyridine, and regenerate the active Pd(0) catalyst.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Synthesis of the Key Precursor: 5-Bromo-2-methylpyridine

A reliable supply of the halo-pyridine precursor is critical. While direct bromination of 2-methylpyridine is possible, it often leads to mixtures of isomers.[4] A more controlled, multi-step synthesis provides a higher purity product suitable for coupling reactions.[5]

Workflow for 5-Bromo-2-methylpyridine Synthesis:

-

Methylation: 5-Nitro-2-chloropyridine is reacted with a malonic ester salt, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine.

-

Reduction: The nitro group is reduced to an amine using a standard hydrogenation catalyst like Pd/C, yielding 5-amino-2-methylpyridine.

-

Sandmeyer-type Reaction: The amino group is converted to the bromide via diazotization with sodium nitrite in the presence of hydrobromic acid and bromine.[5]

Caption: Multi-step synthesis pathway for the key 5-bromo-2-methylpyridine precursor.

Two-Step Sonogashira Protocol using a Silyl-Protected Alkyne

A common and highly effective strategy involves coupling with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The bulky TMS group prevents self-coupling of the alkyne and allows for easier purification of the intermediate. A subsequent, simple deprotection step yields the terminal alkyne.[6]

Part A: Sonogashira Coupling

-

Objective: To synthesize 2-Methyl-5-((trimethylsilyl)ethynyl)pyridine.

-

Materials:

-

5-Bromo-2-methylpyridine

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

-

Protocol:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyridine (1.0 equiv).

-

Dissolve the starting material in a 2:1 mixture of anhydrous THF and Et₃N.

-

Degas the solution by bubbling Argon through it for 15-20 minutes.

-

Add the catalysts: Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The solution may change color.

-

Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.[7]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Part B: Deprotection of the Silyl Group

-

Objective: To synthesize 5-ethynyl-2-methylpyridine.

-

Materials:

-

2-Methyl-5-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or THF

-

-

Protocol:

-

Dissolve the silylated intermediate (1.0 equiv) in methanol.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Once complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully to yield the final product.

-

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide, enhancing reactivity. |

| Base | Et₃N, Diisopropylamine | Acts as a scavenger for the HBr generated and aids in the formation of the copper acetylide. |

| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and capable of dissolving all reactants. |

| Temperature | Room Temperature to 60 °C | Mild conditions are typically sufficient, preventing side reactions.[7] |

| Alkyne Source | Trimethylsilylacetylene | Prevents self-coupling and allows for a two-step purification process.[6] |

Alternative Pathway: Synthesis from 5-Acetyl-2-methylpyridine

An alternative approach avoids the direct use of a halogenated pyridine by starting from the commercially available 5-acetyl-2-methylpyridine. The ketone functionality can be converted into an alkyne via a one-carbon homologation reaction.

The Seyferth-Gilbert Homologation

This reaction converts aldehydes or ketones directly into alkynes using a diazophosphonate reagent.[8] The Bestmann-Ohira modification uses dimethyl 1-diazo-2-oxopropylphosphonate, which generates the reactive dimethyl (diazomethyl)phosphonate anion in situ under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for a wider range of substrates.[9][10]

Mechanism Insight: The reaction proceeds via the addition of the phosphonate carbanion to the ketone, forming an oxaphosphetane intermediate. This intermediate eliminates dimethyl phosphate to give a diazoalkene, which then loses nitrogen gas and undergoes a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to furnish the alkyne.[9]

Caption: The Seyferth-Gilbert homologation pathway to 5-ethynyl-2-methylpyridine.

Experimental Protocol: Bestmann-Ohira Modification

-

Objective: To synthesize 5-ethynyl-2-methylpyridine from 5-acetyl-2-methylpyridine.

-

Materials:

-

5-Acetyl-2-methylpyridine

-

Bestmann-Ohira Reagent

-

Potassium carbonate (K₂CO₃)

-

Methanol, anhydrous

-

-

Protocol:

-

In a round-bottom flask, dissolve 5-acetyl-2-methylpyridine (1.0 equiv) and the Bestmann-Ohira reagent (1.1 equiv) in anhydrous methanol under an inert atmosphere.

-

Add potassium carbonate (2.0 equiv) portion-wise to the stirred solution at room temperature. Effervescence (N₂ evolution) should be observed.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting ketone (typically 12-24 hours).

-

Dilute the reaction mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product via silica gel column chromatography to obtain 5-ethynyl-2-methylpyridine.

-

Conclusion

The synthesis of 5-ethynyl-2-methylpyridine is most reliably achieved via a two-step Sonogashira coupling of 5-bromo-2-methylpyridine with trimethylsilylacetylene, followed by deprotection. This pathway is robust, high-yielding, and tolerant of various functionalities, making it ideal for both small-scale research and larger-scale production. For substrates where halogenation is problematic or starting materials are constrained, the Seyferth-Gilbert homologation of 5-acetyl-2-methylpyridine offers a powerful and efficient alternative. The choice of synthetic route should be guided by the availability of starting materials, scale, and the chemical nature of other functional groups present in more complex analogues.

References

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

- Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine. US3846435A.

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

- Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.

-

Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

- Google Patents. (1955). Process of making 2-methyl-5-vinyl pyridine. US2716119A.

-

YouTube. (2019). Seyferth-Gilbert Homologation. Retrieved from [Link]

-

University of Pardubice. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

Oreate AI. (2024). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Retrieved from [Link]

-

University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

-

YouTube. (2024). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]

- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Ethynyl-2-methylpyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-ethynyl-2-methylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies with detailed protocols, and its burgeoning applications in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of this valuable compound.

Introduction to 5-Ethynyl-2-methylpyridine: A Molecule of Potential

5-Ethynyl-2-methylpyridine, with the IUPAC name 5-ethynyl-2-methylpyridine, is a substituted pyridine derivative characterized by the presence of a reactive terminal alkyne (ethynyl group) at the 5-position and a methyl group at the 2-position of the pyridine ring.[1] This unique combination of a nucleophilic nitrogen atom within the aromatic ring and a versatile ethynyl group makes it a highly valuable synthon in organic chemistry.

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The ethynyl group, on the other hand, serves as a key functional handle for a variety of powerful chemical transformations, most notably the Sonogashira cross-coupling reaction and azide-alkyne cycloadditions ("click chemistry").[2] This dual functionality allows for the facile introduction of the 2-methylpyridine core into a wide array of complex molecular architectures, making it a sought-after building block in the design of novel therapeutics and functional materials.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical compound.

Physicochemical Properties

The key physicochemical properties of 5-ethynyl-2-methylpyridine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-ethynyl-2-methylpyridine | [1] |

| Molecular Formula | C₈H₇N | [1][3] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 1945-85-3 | [1] |

| SMILES | CC1=NC=C(C=C1)C#C | [1] |

| Appearance | Solid | [4] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| LogP | 1.37 | [3] |

Safety and Handling

5-Ethynyl-2-methylpyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis of 5-Ethynyl-2-methylpyridine: A Practical Approach

The most common and efficient method for the synthesis of 5-ethynyl-2-methylpyridine is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

A common synthetic strategy involves the coupling of a 5-halo-2-methylpyridine (typically 5-bromo- or 5-iodo-2-methylpyridine) with a protected or unprotected alkyne source. The use of a silyl-protected alkyne, such as trimethylsilylacetylene, is often preferred to prevent self-coupling of the terminal alkyne. The silyl protecting group can then be easily removed under mild conditions to yield the desired terminal alkyne.

Detailed Experimental Protocol

This protocol describes a two-step synthesis of 5-ethynyl-2-methylpyridine starting from 5-bromo-2-methylpyridine and trimethylsilylacetylene, followed by desilylation.

Step 1: Sonogashira Coupling of 5-Bromo-2-methylpyridine with Trimethylsilylacetylene

Materials:

-

5-Bromo-2-methylpyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous THF and triethylamine (3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

-

Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford 5-(trimethylsilylethynyl)-2-methylpyridine.

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

-

5-(Trimethylsilylethynyl)-2-methylpyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the 5-(trimethylsilylethynyl)-2-methylpyridine obtained from Step 1 in methanol.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[5]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-ethynyl-2-methylpyridine.

Applications in Drug Discovery and Development

The unique structural features of 5-ethynyl-2-methylpyridine make it a valuable building block in the synthesis of pharmacologically active compounds. Its utility is particularly evident in the development of agents targeting the central nervous system.

Intermediate in the Synthesis of Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for the packaging of monoamine neurotransmitters into synaptic vesicles.[6][7] Dysregulation of VMAT2 function is implicated in several neurological and psychiatric disorders, including Huntington's disease and tardive dyskinesia.[7][8] Consequently, VMAT2 inhibitors have emerged as an important class of therapeutic agents.[7]

5-Ethynyl-2-methylpyridine serves as a key intermediate in the synthesis of potent and selective VMAT2 inhibitors. The ethynyl group provides a reactive site for coupling with other molecular fragments to construct the complex architectures of these drugs. For instance, derivatives of 5-ethynyl-2-methylpyridine have been utilized in the synthesis of analogs of tetrabenazine, a well-known VMAT2 inhibitor.[9]

Applications in Materials Science

The rigid, linear structure of the ethynyl group, combined with the electronic properties of the pyridine ring, makes 5-ethynyl-2-methylpyridine an attractive monomer for the synthesis of advanced organic materials.

Building Block for Conjugated Polymers

Conjugated polymers are a class of organic macromolecules characterized by alternating single and double or triple bonds along their backbone, which leads to delocalized π-electron systems.[10][11] This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[3][12][13][14]

The Sonogashira coupling reaction is a powerful tool for the synthesis of conjugated polymers containing ethynylene units.[15] 5-Ethynyl-2-methylpyridine can be copolymerized with various dihaloarenes to produce polymers with tailored electronic and photophysical properties. The incorporation of the pyridine unit can influence the polymer's solubility, morphology, and charge transport characteristics.

Analytical Characterization

The identity and purity of synthesized 5-ethynyl-2-methylpyridine must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 5-ethynyl-2-methylpyridine will show characteristic signals for the methyl protons, the aromatic protons on the pyridine ring, and the acetylenic proton. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the pyridine ring, and the two sp-hybridized carbons of the ethynyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-ethynyl-2-methylpyridine will exhibit characteristic absorption bands:

-

≡C-H stretch: A sharp band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond.

-

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹ due to the carbon-carbon triple bond stretch.

-

C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region.

-

C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-ethynyl-2-methylpyridine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (117.15). Common fragmentation patterns for pyridine derivatives involve cleavage of the ring or loss of substituents.[16][17][18]

Conclusion

5-Ethynyl-2-methylpyridine is a versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling reaction, coupled with the reactivity of its ethynyl group, allows for its incorporation into a diverse range of complex molecules. As research in these fields continues to advance, the demand for such well-defined and functionalized heterocyclic compounds is expected to grow, further solidifying the importance of 5-ethynyl-2-methylpyridine in modern organic synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638197, 5-Ethynyl-2-methylpyridine. Available from: [Link].

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available from: [Link]

-

Zheng, G., et al. (2007). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 6(2), 99-107. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

S. Das, et al. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy. Nanomaterials (Basel). 2022 Sep; 12(18): 3236. Available from: [Link]

-

ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available from: [Link]

-

Al-Masri, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Molecules, 27(19), 6599. Available from: [Link]

-

Reddit. Sonogashira coupling. r/Chempros. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

Bartolozzi, A., et al. (2001). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2001(22), 4297-4301. Available from: [Link]

-

European Molecular Biology Laboratory - European Bioinformatics Institute. Vesicular monoamine transporter 2 (VMAT2). Available from: [Link]

-

El-Bashir, S. M. (2014). Principles and applications of organic light emitting diodes (OLEDs). ResearchGate. Available from: [Link]

-

Anderson, K. (2019). Exploring the VMAT2 Pathway in Tardive Dyskinesia. NeurologyLive. Available from: [Link]

-

Das, H. S. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Crimson Publishers. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. Available from: [Link]

-

Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. Available from: [Link]

-

Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Available from: [Link]

-

ResearchGate. Band (peak) assignments for second derivative infrared spectra. Available from: [Link]

-

Kumar, A., et al. (2023). A short review article on conjugated polymers. Materials Advances, 4(5), 1185-1197. Available from: [Link]

-

eLife. Structural mechanisms for VMAT2 inhibition by tetrabenazine. Available from: [Link]

-

DergiPark. Production of organic light-emitting diode with fluorescence featured quinolin. Available from: [Link]

-

Langkopf, E., & Schinzer, D. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Books & E-Journals. Available from: [Link]

-

Okamoto, K., & Luscombe, C. K. (2011). Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Polymer Chemistry, 2(11), 2424-2434. Available from: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]

-

HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Available from: [Link]

-

Wang, Y., et al. (2022). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. Micromachines, 13(1), 113. Available from: [Link]

-

ACD/Labs. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Available from: [Link]

-

Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]

-

Wu, C., et al. (2022). π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy. Pharmaceuticals, 15(11), 1361. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 2. Available from: [Link]

-

Metin, Ö. (2019). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. EMDB < EMD-62498 [ebi.ac.uk]

- 7. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A short review article on conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlled polymerizations for the synthesis of semiconducting conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. mjcce.org.mk [mjcce.org.mk]

5-Ethynyl-2-methylpyridine: A Technical Guide for Advanced Chemical Synthesis and Application

This guide provides an in-depth technical overview of 5-Ethynyl-2-methylpyridine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. We will explore its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal relationships that underpin its utility in advanced chemical applications.

Core Molecular Identifiers and Properties

5-Ethynyl-2-methylpyridine is a substituted pyridine featuring a reactive terminal alkyne. This unique combination of an electron-deficient aromatic ring and a versatile functional group dictates its chemical behavior and renders it a valuable synthon.

The canonical representation of a molecule's structure in a machine-readable format is the Simplified Molecular-Input Line-Entry System (SMILES) string. For 5-Ethynyl-2-methylpyridine, the canonical SMILES string is CC1=NC=C(C=C1)C#C [1]. This string provides a concise and unambiguous representation of the molecule's connectivity.

A summary of its key identifiers and computed properties is presented below for quick reference.

| Identifier/Property | Value | Source |

| IUPAC Name | 5-ethynyl-2-methylpyridine | PubChem[1] |

| Canonical SMILES | CC1=NC=C(C=C1)C#C | PubChem[1] |

| InChI | InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | PubChem[1] |

| InChIKey | NKVINJAPLKEYQS-UHFFFAOYSA-N | PubChem[1] |

| Molecular Formula | C₈H₇N | ChemScene[2] |

| Molecular Weight | 117.15 g/mol | ChemScene[2] |

| CAS Number | 1945-85-3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[2] |

| logP | 1.37132 | ChemScene[2] |

Synthesis of 5-Ethynyl-2-methylpyridine: A Protocol Grounded in Sonogashira Cross-Coupling

The introduction of the ethynyl group onto the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the premier method for this transformation[3]. A common and robust strategy involves the coupling of a halogenated pyridine precursor with a silyl-protected alkyne, followed by deprotection. This approach is favored as it prevents self-coupling of the terminal alkyne and often leads to cleaner reactions and higher yields.

The logical workflow for the synthesis is outlined below:

Sources

A Technical Guide to 5-Ethynyl-2-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 5-Ethynyl-2-methylpyridine, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will explore its core physical and chemical properties, provide validated synthesis protocols, and discuss its strategic applications, particularly in the context of modern drug discovery workflows.

Compound Identification and Core Properties

5-Ethynyl-2-methylpyridine is a substituted pyridine featuring a terminal alkyne functional group. This combination of an aromatic, basic nitrogen-containing heterocycle and a reactive ethynyl moiety makes it a highly versatile reagent in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-ethynyl-2-methylpyridine | [1] |

| CAS Number | 1945-85-3 | [1][2] |

| Molecular Formula | C₈H₇N | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Canonical SMILES | CC1=NC=C(C=C1)C#C | [1] |

| InChIKey | NKVINJAPLKEYQS-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

While extensive experimental data on the physical properties of 5-Ethynyl-2-methylpyridine is not broadly published, its characteristics can be reliably predicted through computational models and understood from its structural analogues. The presence of the polar pyridine ring and the nonpolar, but reactive, alkyne group defines its behavior.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance in Drug Discovery | Source |

| XLogP3 | 1.5 | Indicates moderate lipophilicity, a favorable trait for cell permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. | [2] |

| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability, affecting solubility and target binding. | [1][2] |

| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen can act as a hydrogen bond acceptor in biological systems. | [1][2] |

| Rotatable Bond Count | 1 | Low number of rotatable bonds imparts conformational rigidity, which can be advantageous for binding affinity. | [1] |

Synthesis and Reaction Mechanism

The most reliable and common method for synthesizing 5-Ethynyl-2-methylpyridine is a two-step process. This pathway begins with a palladium-catalyzed Sonogashira cross-coupling of a halogenated precursor with a protected alkyne, followed by a straightforward deprotection step. This approach is favored for its high yields, functional group tolerance, and scalability.

The causality behind this two-step choice is rooted in the stability and handling of the reagents. Direct coupling with acetylene gas is hazardous and technically challenging. Using a stable, liquid, protected alkyne like trimethylsilylacetylene (TMSA) provides a safe and efficient way to install the carbon-carbon triple bond. The subsequent deprotection is typically a high-yielding and clean reaction.

Caption: Two-step synthesis of 5-Ethynyl-2-methylpyridine.

Experimental Protocol 1: Synthesis of 5-((trimethylsilyl)ethynyl)-2-methylpyridine

This protocol is a representative procedure for a Sonogashira coupling reaction.[3][4] The self-validating nature of this protocol lies in the monitoring by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding to workup.

-

Inert Atmosphere: To a dry Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or Diisopropylamine).

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the mixture (e.g., to 50-70 °C) and stir overnight. Monitor the reaction progress by TLC until the starting halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the silylated intermediate.

Experimental Protocol 2: Desilylation to 5-Ethynyl-2-methylpyridine

This procedure describes the removal of the trimethylsilyl (TMS) protecting group.[5] Its validation comes from the disappearance of the large TMS signal in ¹H NMR spectroscopy of the final product.

-

Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)-2-methylpyridine (1.0 eq) in a solvent such as methanol or THF.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 5-Ethynyl-2-methylpyridine, which can be further purified by chromatography if necessary.

Chemical Reactivity and Applications in Drug Discovery

The utility of 5-Ethynyl-2-methylpyridine stems from its two primary reactive sites: the terminal alkyne and the pyridine nitrogen.

-

Terminal Alkyne: This functional group is the cornerstone of its application in Click Chemistry . Specifically, it undergoes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with azides to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is bio-orthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, allowing it to act as a ligand for metal coordination or as a hydrogen bond acceptor.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In drug discovery, these properties are leveraged for:

-

Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces that have been modified to contain an azide group.[7]

-

Lead Generation: Rapidly synthesizing large libraries of diverse compounds by "clicking" various azide-containing fragments onto the 5-Ethynyl-2-methylpyridine core.[6]

-

Fragment-Based Drug Discovery (FBDD): Using the molecule as a reactive fragment to link with other fragments, growing a small hit into a potent lead compound.

-

Bioisosteric Replacement: The resulting triazole ring is often used as a stable bioisostere for amide bonds, improving metabolic stability and pharmacokinetic properties.[6]

Spectroscopic Profile

Characterization of 5-Ethynyl-2-methylpyridine relies on standard spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the methyl protons (~2.5 ppm), three distinct signals in the aromatic region for the pyridine protons (7.0-8.5 ppm), and a key singlet for the terminal acetylenic proton (~3.1 ppm).

-

¹³C NMR: Key signals include the methyl carbon, the aromatic carbons, and two characteristic peaks for the sp-hybridized alkyne carbons (~75-85 ppm).

-

Infrared (IR) Spectroscopy: A sharp, weak absorbance band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a C≡C triple bond stretch near 2110 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 117.15.

Safety and Handling

Proper handling of 5-Ethynyl-2-methylpyridine is essential in a laboratory setting. Based on the Globally Harmonized System (GHS), the compound presents several hazards.[1][2]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Source |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Ethynyl-2-methylpyridine is a valuable and versatile chemical tool for researchers. Its dual reactivity, stemming from the pyridine heterocycle and the terminal alkyne, makes it particularly well-suited for applications in drug discovery and materials science. Its role as a key building block in copper-catalyzed click chemistry allows for the efficient and robust construction of complex molecular architectures, solidifying its place in the modern chemist's toolbox. Adherence to established synthesis protocols and safety guidelines will ensure its effective and safe utilization in the laboratory.

References

-

Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]

-

PubChem. 5-Ethynyl-2-methylpyridine. [Link]

-

PubChem. 5-Ethyl-2-methylpyridine. [Link]

-

Organic Chemistry Portal. Desilylations. [Link]

-

PubMed. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. [Link]

-

Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

-

ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

-

Request PDF. Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. [Link]

-

MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

-

MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

NIST WebBook. Pyridine, 5-ethyl-2-methyl-. [Link]

-

MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

-

MDPI. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry in Drug Discovery [sigmaaldrich.com]

An In-Depth Technical Guide to the Storage and Stability of 5-Ethynyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Intricacies of a Reactive Building Block

5-Ethynyl-2-methylpyridine is a valuable heterocyclic compound, serving as a critical building block in the synthesis of a wide array of pharmaceutical agents and functional materials. Its unique structure, combining the aromaticity of a pyridine ring with the reactivity of a terminal alkyne, offers medicinal chemists a versatile scaffold for molecular elaboration. However, the very features that make this compound synthetically attractive also render it susceptible to degradation, posing significant challenges to its long-term storage and handling. This guide, compiled from a comprehensive review of available scientific literature and safety data, provides a detailed exploration of the chemical properties, stability profile, and optimal storage conditions for 5-Ethynyl-2-methylpyridine. By understanding the underlying principles of its reactivity, researchers can implement robust strategies to ensure the integrity and purity of this vital chemical intermediate.

Physicochemical Properties: A Foundation for Understanding Stability

A thorough understanding of the physicochemical properties of 5-Ethynyl-2-methylpyridine is paramount to predicting its behavior and stability. While extensive experimental data for this specific molecule is not abundantly available in public literature, we can infer its characteristics from its structural components and data from analogous compounds.

Table 1: Physicochemical Properties of 5-Ethynyl-2-methylpyridine and a Structural Analog

| Property | 5-Ethynyl-2-methylpyridine | 5-Ethyl-2-methylpyridine (Analog) |

| Molecular Formula | C₈H₇N[1] | C₈H₁₁N |

| Molecular Weight | 117.15 g/mol [1][2] | 121.18 g/mol |

| Appearance | Solid[3] | Colorless to yellow liquid |

| Boiling Point | Not readily available | 177-178 °C |

| Melting Point | Not readily available | -70 °C |

| Solubility | Not readily available | Slightly soluble in water |

The presence of the terminal alkyne in 5-Ethynyl-2-methylpyridine introduces a site of high reactivity, which is the primary determinant of its stability profile. The electron-withdrawing nature of the pyridine ring can influence the acidity of the acetylenic proton, making it susceptible to a range of chemical transformations.

Recommended Storage and Handling: A Proactive Approach to Preservation

Based on available safety data sheets and the known reactivity of ethynylpyridines, the following storage and handling protocols are recommended to maintain the purity and stability of 5-Ethynyl-2-methylpyridine.

Optimal Storage Conditions

-

Temperature: Refrigeration at 4°C is recommended.[4] Lower temperatures slow down the rate of potential degradation reactions, including polymerization.

-

Atmosphere: Storage under an inert atmosphere , such as nitrogen or argon, is crucial.[4] This minimizes contact with oxygen, which can promote oxidative degradation pathways.

-

Light: The compound should be protected from light. While specific photostability data is lacking, aromatic and unsaturated compounds are often susceptible to photodegradation.[5][6][7] Amber vials or storage in a dark location are advised.

-

Moisture: The compound should be stored in a dry environment. The terminal alkyne is generally not susceptible to direct hydrolysis, but moisture can facilitate other degradation pathways, particularly in the presence of acidic or basic impurities.

Safe Handling Practices

-

Inert Atmosphere Handling: Whenever possible, handle 5-Ethynyl-2-methylpyridine under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases. The pyridine nitrogen is basic and will react with acids, while the terminal alkyne can undergo reactions with strong bases and is susceptible to oxidation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. 5-Ethynyl-2-methylpyridine is classified as harmful if swallowed and causes skin and eye irritation.[2]

Potential Degradation Pathways: Understanding the Chemistry of Instability

The degradation of 5-Ethynyl-2-methylpyridine is primarily driven by the reactivity of the ethynyl group. Understanding these potential pathways is essential for developing effective stabilization strategies and for identifying potential impurities that may arise during storage or handling.

Figure 1: Potential degradation pathways for 5-Ethynyl-2-methylpyridine.

Polymerization

The terminal alkyne functionality makes 5-Ethynyl-2-methylpyridine susceptible to polymerization, which can be initiated by heat, light, or the presence of transition metal catalysts. This is a common degradation pathway for many terminal alkynes and can lead to the formation of a complex mixture of oligomers and polymers, significantly reducing the purity of the material.

Oxidative Degradation

The ethynyl group is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.[8] Oxidative pathways can lead to the formation of a variety of products, including carboxylic acids (through cleavage of the triple bond) and diones. The pyridine ring itself can also be susceptible to oxidation, potentially forming N-oxides.

Acid-Base Mediated Reactions

The basic nitrogen atom of the pyridine ring will readily react with acids. While this may not directly lead to degradation of the ethynyl group, the resulting salt will have different physical properties and may exhibit altered stability. Strong bases can deprotonate the terminal alkyne, forming an acetylide. This can increase its nucleophilicity and promote other reactions, including polymerization or reaction with electrophiles.

Hydration and Other Addition Reactions

While less common under typical storage conditions, the ethynyl group can undergo hydration in the presence of water and a suitable catalyst (e.g., mercury salts, though these are rarely used now due to toxicity) to form the corresponding methyl ketone. Other addition reactions across the triple bond are also possible in the presence of specific reagents.

Analytical Methods for Stability Assessment: Ensuring Quality and Purity

To monitor the stability of 5-Ethynyl-2-methylpyridine and to identify any potential degradation products, a robust analytical methodology is required. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for assessing the purity of 5-Ethynyl-2-methylpyridine and for identifying low-level impurities.[9][10]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another valuable tool for purity determination.[11][12][13][14][15][16] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Table 2: Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the λmax of 5-Ethynyl-2-methylpyridine |

| Column Temperature | 25-30 °C |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the parent compound and any degradation products.[17][18][19] Changes in the chemical shifts or the appearance of new signals can indicate the formation of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the appearance of new functional groups (e.g., C=O in the case of oxidation or hydration).

Protocol for a Forced Degradation Study

To proactively identify potential degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is recommended.[20][21][22][23] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.

Figure 2: Workflow for a forced degradation study of 5-Ethynyl-2-methylpyridine.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of 5-Ethynyl-2-methylpyridine in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Basic: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[5][6][7][24]

-

-

Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a developed stability-indicating HPLC method.

-

Characterization: For significant degradation products, use LC-MS/MS and NMR to elucidate their structures.[17]

Conclusion: A Commitment to Quality and Reliability

The stability of 5-Ethynyl-2-methylpyridine is a critical factor that can impact the success of research and development projects. By adhering to the storage and handling recommendations outlined in this guide, and by implementing a robust analytical monitoring program, researchers can ensure the quality and integrity of this important building block. A proactive approach to understanding and mitigating potential degradation will ultimately lead to more reliable and reproducible scientific outcomes.

References

-

PubChem. 5-Ethynyl-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

SIELC Technologies. 5-Ethyl-2-methylpyridine. [Link]

-

ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

-

PLOS ONE. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs. [Link]

-

Gordonia nitida LE31による3-メチルピリジンと3-エチルピリジンの分解. [Link]

-

Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubMed. ICH guideline for photostability testing: aspects and directions for use. [Link]

-

Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

-

NIH. Stability Indicating Method Development and Validation for the Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

-

NIH. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

-

ResearchGate. Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. [Link]

-

ResearchGate. (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. [Link]

-

LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

-

American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

-

PubMed. Aqueous photodegradation of polycyclic aromatic hydrocarbons. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

-

SciSpace. Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. [Link]

-

Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

-

ChemRxiv. Hydrolytic and Enzymatic Degradation of Photocurable Polymer Networks Comprising Ester-Urethane Building Block, PEGylated Fibrin. [Link]

-

PubMed. Oxidation and Reduction of the 5-(2'-deoxyuridinyl)methyl Radical. [Link]

-

PubMed. A Validated HPLC-Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. [Link]

-

MDPI. Natural Degradation: Polymer Degradation under Different Conditions. [Link]

-

NIH. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. [Link]

-

ResearchGate. (PDF) Characterization and thermal degradation of poly(2-methacrylamidopyridine). [Link]

-

PubMed Central. deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. [Link]

-

MDPI. Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. [Link]

-

ResearchGate. Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. [Link]

-

Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

-

YouTube. ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]

-

Semantic Scholar. Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. [Link]

-

PubMed. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. [Link]

-

eScholarship. NMR Applications to Study Natural Product Biosynthesis and Biodegradation. [Link]

-

SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

-

MDPI. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Ethynyl-2-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. database.ich.org [database.ich.org]

- 6. ikev.org [ikev.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]

- 12. nveo.org [nveo.org]

- 13. researchgate.net [researchgate.net]

- 14. irjpms.com [irjpms.com]

- 15. A Validated HPLC-Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. ijper.org [ijper.org]

- 18. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

- 20. Degradability of Polymers for Implantable Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

Methodological & Application

Application Notes and Protocols: Leveraging 5-Ethynyl-2-methylpyridine in Click Chemistry

Introduction: The Strategic Advantage of 5-Ethynyl-2-methylpyridine in Modern Synthesis

In the landscape of bioconjugation and materials science, "click chemistry" has become an indispensable tool, valued for its reliability, selectivity, and biocompatibility.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the cornerstone of this chemical philosophy.[3][4] The choice of the alkyne component is critical, as its structure dictates not only the kinetics of the reaction but also the properties of the resulting 1,2,3-triazole product. This guide focuses on a particularly strategic building block: 5-ethynyl-2-methylpyridine .

The incorporation of a pyridine ring into the alkyne structure introduces a unique set of properties. The nitrogen atom can act as a ligand for the copper catalyst, potentially influencing the reaction rate and mechanism.[5] Furthermore, the resulting pyridine-containing triazole can serve as a metal-binding motif, a hydrogen bond acceptor, or a handle for further functionalization, making it a valuable synthon in drug discovery, diagnostics, and advanced materials. This document provides a detailed exploration of the use of 5-ethynyl-2-methylpyridine in CuAAC, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of 5-Ethynyl-2-methylpyridine

A thorough understanding of the reagent's properties is fundamental to successful experimentation. The key characteristics of 5-ethynyl-2-methylpyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | PubChem[6] |

| Molar Mass | 117.15 g/mol | PubChem[6] |

| IUPAC Name | 5-ethynyl-2-methylpyridine | PubChem[6] |

| CAS Number | 1945-85-3 | PubChem[6] |

| Appearance | Data not available; likely a liquid or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | Inferred |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-2-methylpyridine

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[3][5] The reaction boasts an impressive rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition.[5]

Mechanistic Considerations

The generally accepted mechanism for CuAAC involves a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate.[1][5] The pyridine nitrogen in 5-ethynyl-2-methylpyridine can potentially play a dual role. It may act as an ancillary ligand, coordinating to the copper center and modulating its reactivity. This can, in some cases, accelerate the reaction.[7][8] However, strong coordination could also lead to catalyst inhibition, a factor that must be considered during protocol development.[8][9]

The catalytic cycle can be visualized as follows:

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of 5-Ethynyl-2-methylpyridine with Benzyl Azide

This protocol provides a representative procedure for the CuAAC reaction. It is intended as a starting point and may require optimization for different substrates.

Materials and Reagents

-

5-Ethynyl-2-methylpyridine (MW: 117.15 g/mol )

-

Benzyl Azide (MW: 133.15 g/mol )

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (MW: 249.68 g/mol )

-

Sodium Ascorbate (MW: 198.11 g/mol )

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, for aqueous systems)[10]

-

Solvent: e.g., a 1:1 mixture of tert-Butanol and water, or DMSO.

-

Deionized water

-

Argon or Nitrogen gas

Procedure

-

Reagent Preparation:

-

Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use as it is prone to oxidation.[11]

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 5-ethynyl-2-methylpyridine (e.g., 0.1 mmol, 11.7 mg) and benzyl azide (e.g., 0.1 mmol, 13.3 mg) in the chosen solvent (e.g., 2 mL of 1:1 t-BuOH/H₂O).

-

Degas the solution by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

-

-

Catalyst Addition:

-

(Optional, if using a ligand) Add the THPTA solution (e.g., 20 µL, 0.02 eq relative to copper).

-

Add the CuSO₄ stock solution (e.g., 20 µL, 0.02 mmol, 2 mol%).

-

Add the freshly prepared Sodium Ascorbate stock solution (e.g., 40 µL, 0.04 mmol, 4 mol%). The solution may turn slightly yellow or heterogeneous, which is normal.

-

-

Reaction Monitoring:

-

Seal the reaction vessel and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1-(benzyl)-4-(2-methylpyridin-5-yl)-1H-1,2,3-triazole.

-

Troubleshooting and Key Considerations

-

Slow or Stalled Reactions: If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[13] Alternatively, increasing the catalyst loading (up to 10 mol%) or using a more effective ligand like TBTA for organic solvents may be beneficial.[3]

-

Catalyst Poisoning: The pyridine nitrogen of 5-ethynyl-2-methylpyridine could potentially chelate the copper catalyst too strongly, leading to inhibition. If this is suspected, using a ligand that forms a more stable and active complex with copper(I), such as THPTA or TBTA, is recommended.[10]

-

Side Reactions: The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling). Ensuring anaerobic conditions and using a slight excess of sodium ascorbate helps to suppress this pathway.[5]

A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of click chemistry that relies on the high intrinsic reactivity of strained cyclooctynes.[14][15] This makes it particularly suitable for applications in living systems where copper toxicity is a concern.[] 5-ethynyl-2-methylpyridine, as a terminal, non-strained alkyne, is not a suitable substrate for SPAAC. Researchers aiming for copper-free ligation should employ strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[17]

Conclusion

5-Ethynyl-2-methylpyridine is a versatile and valuable building block for click chemistry. Its pyridine moiety offers unique opportunities to modulate reaction kinetics and impart desirable properties to the final triazole products. By understanding the principles of the CuAAC reaction and employing robust, optimized protocols, researchers can effectively harness the potential of this reagent in a wide array of applications, from the synthesis of novel bioactive compounds to the construction of complex materials.

References

-

Wikipedia: 5-Ethyl-2-methylpyridine. Available at: [Link]

-

PubChem: 5-Ethyl-2-methylpyridine. Available at: [Link]

-

Organic Syntheses: 5-ethyl-2-methylpyridine. Available at: [Link]

-

The Good Scents Company: 5-ethyl-2-methyl pyridine. Available at: [Link]

-

PubChem: 5-ethynyl-2-methylpyridine (C8H7N). Available at: [Link]

-

PubChem: 5-Ethynyl-2-methylpyridine. Available at: [Link]

-

Catalysis Science & Technology: Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Available at: [Link]

-

Organic Chemistry Portal: Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Wikipedia: Azide-alkyne Huisgen cycloaddition. Available at: [Link]

-

NIH National Library of Medicine: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

-

ResearchGate: (PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Available at: [Link]

-

NIH National Library of Medicine: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Available at: [Link]

-

ACS Publications: Cu-Catalyzed Azide−Alkyne Cycloaddition. Available at: [Link]

-

ACS Publications: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]

-

PubMed Central: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

-

Fürth lab: This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Available at: [Link]

-

ResearchGate: CuAAC: The Quintessential Click Reaction. Available at: [Link]

-

Oreate AI Blog: Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available at: [Link]

-

ResearchGate: Recent applications of click chemistry in drug discovery. Available at: [Link]

-

Jena Bioscience: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

-

ACS Publications: A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. Available at: [Link]

-

PubMed: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Available at: [Link]

-

ACS Publications: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Available at: [Link]

-

Dove Press: The application of click chemistry in the synthesis of agents with anticancer activity. Available at: [Link]

-

NIH National Library of Medicine: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available at: [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. broadpharm.com [broadpharm.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 15. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Derivatives from 5-Ethynyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals